molecular formula C9H13NO B11920922 2-(4,5-Dimethylfuran-2-yl)azetidine CAS No. 777887-62-4

2-(4,5-Dimethylfuran-2-yl)azetidine

Cat. No.: B11920922
CAS No.: 777887-62-4
M. Wt: 151.21 g/mol
InChI Key: ZQOPBCHVTYQLEX-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylfuran-2-yl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring The furan ring is substituted with two methyl groups at the 4 and 5 positions, while the azetidine ring is attached to the 2 position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylfuran-2-yl)azetidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylfuran-2-yl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.

    Substitution: The methyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4,5-Dimethylfuran-2-yl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylfuran-2-yl)azetidine involves its interaction with molecular targets and pathways within biological systems. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethylfuran-2-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    2-(4,5-Dimethylfuran-2-yl)oxetane: Similar structure but with an oxetane ring instead of an azetidine ring.

    2-(4,5-Dimethylfuran-2-yl)piperidine: Similar structure but with a piperidine ring instead of an azetidine ring.

Uniqueness

2-(4,5-Dimethylfuran-2-yl)azetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring can enhance the compound’s stability and reactivity compared to its analogs with different heterocyclic rings.

Properties

CAS No.

777887-62-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(4,5-dimethylfuran-2-yl)azetidine

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-7(6)2)8-3-4-10-8/h5,8,10H,3-4H2,1-2H3

InChI Key

ZQOPBCHVTYQLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2CCN2)C

Origin of Product

United States

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